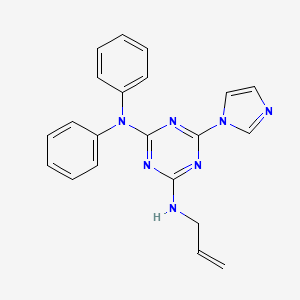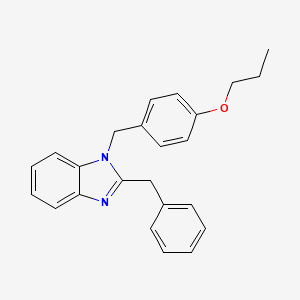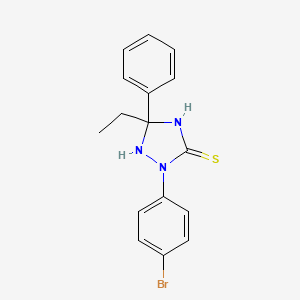![molecular formula C25H26ClNO3 B11503201 5-(4-chlorophenyl)-N-[2-(4-cyclohexylphenoxy)ethyl]furan-2-carboxamide](/img/structure/B11503201.png)
5-(4-chlorophenyl)-N-[2-(4-cyclohexylphenoxy)ethyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-[2-(4-cyclohexylphenoxy)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring, a chlorophenyl group, and a cyclohexylphenoxyethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(4-cyclohexylphenoxy)ethyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the cyclohexylphenoxyethyl moiety: This step involves the nucleophilic substitution reaction between 2-(4-cyclohexylphenoxy)ethylamine and the furan-2-carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
5-(4-chlorophenyl)-N-[2-(4-cyclohexylphenoxy)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-chlorophenyl)-N-[2-(4-cyclohexylphenoxy)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(4-cyclohexylphenoxy)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
類似化合物との比較
Similar Compounds
5-(4-chlorophenyl)-furan-2-carboxylic acid: Similar structure but lacks the cyclohexylphenoxyethyl moiety.
N-(4-chlorophenyl)-furan-2-carboxamide: Similar structure but lacks the cyclohexylphenoxyethyl moiety.
5-(4-chlorophenyl)-2-furancarboxylic acid ethyl ester: Similar structure but has an ethyl ester group instead of the carboxamide group.
Uniqueness
5-(4-chlorophenyl)-N-[2-(4-cyclohexylphenoxy)ethyl]furan-2-carboxamide is unique due to the presence of the cyclohexylphenoxyethyl moiety, which may confer distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in its applications.
特性
分子式 |
C25H26ClNO3 |
|---|---|
分子量 |
423.9 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-N-[2-(4-cyclohexylphenoxy)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H26ClNO3/c26-21-10-6-20(7-11-21)23-14-15-24(30-23)25(28)27-16-17-29-22-12-8-19(9-13-22)18-4-2-1-3-5-18/h6-15,18H,1-5,16-17H2,(H,27,28) |
InChIキー |
HTQDNKUPDKVFJG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCNC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B11503123.png)
![3-(4-Ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B11503127.png)
![N-(4-ethoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11503130.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11503131.png)
![4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B11503140.png)
![3-{[(4-Chloro-3-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11503147.png)

![3,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11503157.png)
![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate](/img/structure/B11503162.png)
![15-benzyl-11-(4-fluorophenyl)-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11503166.png)
![4-{2,4'-Dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-3'-YL}-N-ethylbenzamide](/img/structure/B11503175.png)
![3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(4-ethylpiperazin-1-yl)-3-phenyl-](/img/structure/B11503181.png)


